5-Cyanofuran-3-carboxylic acid
Description
Properties
IUPAC Name |
5-cyanofuran-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3NO3/c7-2-5-1-4(3-10-5)6(8)9/h1,3H,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKXFYNYMNNRANV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=C1C(=O)O)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1866690-04-1 | |
| Record name | 5-cyanofuran-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 5 Cyanofuran 3 Carboxylic Acid and Analogous Furan Carboxylic Acids
Direct Synthesis Approaches to 5-Cyanofuran-3-carboxylic Acid
Direct synthesis approaches aim to construct the this compound molecule through methods that either form the furan (B31954) ring with the required substituents in place or introduce them onto a furan scaffold in a controlled manner.
Classic condensation reactions remain a cornerstone for the de novo synthesis of furan rings.
Paal-Knorr Synthesis : This highly reliable method involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds to form the furan ring. researchgate.net For a target like this compound, this would necessitate a specifically substituted 1,4-dicarbonyl precursor. The versatility of this method allows for a wide range of substituents on the resulting furan. researchgate.netresearchgate.net
Feist-Benary Furan Synthesis : This reaction involves the condensation of an α-halo ketone with a β-dicarbonyl compound, typically catalyzed by a base like pyridine (B92270) or ammonia, to yield substituted furans. acs.orgacs.org To generate this compound, a potential pathway would involve the reaction of an appropriate α-halo ketone with a β-cyanoketoester. The reaction is known to be an efficient method for producing furans with a carbonyl group at the C-3 position. researchgate.net
Modern synthetic methods often employ metal catalysts to construct the furan ring with high efficiency and selectivity.
Multicomponent Reactions : Transition metal-catalyzed multicomponent reactions can assemble complex furans from simpler starting materials in a single step. Current time information in Chatham County, US. For instance, phosphine-mediated multicomponent reactions have been developed to produce polysubstituted furans under mild conditions with good functional group tolerance, including cyano and ester groups. nih.gov
This strategy involves starting with a simple furan derivative and sequentially introducing the desired functional groups at the C3 and C5 positions. The primary challenge in this approach is achieving the correct regioselectivity, as the C2 and C5 positions of the furan ring are generally more reactive towards electrophilic substitution. researchgate.net
Introducing a carboxylic acid group at the C3 position of a furan ring is a significant challenge due to the ring's inherent reactivity patterns. Directed metalation strategies are often employed to overcome this. For instance, a directing group, such as a carboxamide, at the C2 position can facilitate metalation (e.g., lithiation) specifically at the C3 position. Quenching the resulting organometallic intermediate with carbon dioxide (CO₂) would then yield the desired 3-carboxylated furan. While C2/C5 functionalization is more common, this directed approach provides a viable route to C3 functionalization. researchgate.net
An alternative involves the use of a blocking group at the more reactive C5 position to force functionalization at C3. Another approach is the decarboxylative annulation of α,β-alkenyl carboxylic acids with ketones, which can be mediated by copper to produce substituted furans with high regioselectivity. prepchem.com
The introduction of a cyano group at the C5 position can be achieved through modern cross-coupling reactions. Palladium-catalyzed cyanation of a 5-halofuran derivative is a powerful and widely used method. researchgate.netnih.gov
Table 1: Comparison of Cyanide Sources for Palladium-Catalyzed Cyanation
| Cyanide Source | Typical Catalyst System | Advantages | Disadvantages |
| Zn(CN)₂ | Pd(OAc)₂ / Ligand | Lower toxicity, good for aryl chlorides. researchgate.net | Can require higher temperatures. |
| K₄[Fe(CN)₆] | Pd(OAc)₂ / Ligand | Non-toxic, inexpensive. nih.gov | Can have lower reactivity. |
| Acetone cyanohydrin | Pd(dba)₂ / Ligand | Effective for diverse aryl halides. | Generates HCN in situ. |
This reaction typically involves a (hetero)aryl halide or triflate as the starting material. Recent advancements have led to the development of mild reaction conditions, even in aqueous media, that tolerate a wide range of functional groups. nih.gov For the synthesis of this compound, a suitable precursor would be a 5-halofuran-3-carboxylic acid ester, which could undergo palladium-catalyzed cyanation.
Synthesizing a molecule with two different reactive functional groups like this compound necessitates an orthogonal strategy. This ensures that the introduction or modification of one group does not affect the other.
One such strategy involves starting with a di-halogenated furan, for example, 3-bromo-5-iodofuran. The different reactivity of the carbon-halogen bonds (C-I is more reactive than C-Br in palladium-catalyzed couplings) allows for sequential, site-selective reactions. For instance, a Sonogashira coupling could be performed at the more reactive C5-iodo position, followed by a different coupling reaction (e.g., leading to the carboxyl group) at the C3-bromo position.
Another advanced orthogonal approach is the use of dual-metal catalysis. For example, a one-pot, site-selective diarylation of furan derivatives has been achieved using sequential Ru(II) and Pd(0) catalysis. acs.org A directing group guides the initial Ru-catalyzed arylation to the C3 position, after which a subsequent Pd-catalyzed C-H functionalization occurs at the C5 position. acs.org This principle could be adapted for the introduction of cyano and carboxylic acid functionalities.
Functionalization of Pre-formed Furan Cores for Targeted Substitution
Advanced Synthetic Strategies for this compound Derivatives
Modern synthetic chemistry offers cutting-edge techniques that can provide more efficient and sustainable routes to complex molecules like this compound derivatives.
C-H Activation/Functionalization : This powerful strategy involves the direct conversion of a carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond, avoiding the need for pre-functionalized substrates like halides. acs.org Rhodium(III)-catalyzed C-H activation has been used for the annulation of α,β-unsaturated oximes with aldehydes to form highly substituted furans. nih.gov This method proceeds via the addition of an alkenyl C-H bond across the aldehyde C=O bond, followed by cyclization and aromatization. nih.gov Such strategies could potentially be applied to directly functionalize a furan-3-carboxylate at the C5 position or a 2-cyanofuran at a different position, guided by the electronic properties of the starting material or a directing group.
Transition Metal-Catalyzed Syntheses of Cyano-Substituted Furan Carboxylic Acids
Transition metal catalysis is a cornerstone in the synthesis of complex heterocyclic molecules, including substituted furan carboxylic acids. Palladium-based catalysts, in particular, have demonstrated significant utility in constructing the furan-3-carboxylate core and in functionalizing the furan ring.
One powerful method involves the direct, one-step oxidative carbonylation of 3-yne-1,2-diol derivatives. nih.gov This process, catalyzed by a Palladium(II) iodide/Potassium iodide (PdI₂/KI) system, efficiently converts acyclic precursors into highly valuable furan-3-carboxylic esters. nih.gov The reaction proceeds through a sequential 5-endo-dig heterocyclization, alkoxycarbonylation, and dehydration cascade, using oxygen from the air as the terminal oxidant. nih.gov This method provides access to a variety of substituted furan-3-carboxylates with yields ranging from fair to excellent (56-93%). nih.gov
Table 1: Palladium-Catalyzed Oxidative Carbonylation of 3-yne-1,2-diols to Furan-3-Carboxylic Esters nih.gov
Furthermore, palladium catalysis is crucial for the late-stage functionalization of the furan ring via C-H activation. Direct arylation allows for the introduction of various substituents at specific positions. For instance, the coupling of 2-methylfuran-3-carboxylic acid ethyl ester with 4-bromobenzonitrile, using a palladium-Tedicyp complex, yields 5-(4-cyanophenyl)-2-methylfuran-3-carboxylic acid ethyl ester with a high yield of 90%. amazonaws.com This demonstrates a viable route for introducing a cyano-aryl moiety onto a pre-formed furan-3-carboxylate ring system. amazonaws.com The direct carbonylation of furan derivatives to their corresponding carboxylic acids under palladium catalysis has also been explored, offering another route to these valuable synthons. rsc.org
Organocatalytic and Biocatalytic Pathways for Furan-3-carboxylic Acid Derivatives
In the quest for more sustainable and efficient synthetic methods, organocatalysis and biocatalysis have emerged as powerful alternatives to traditional metal-catalyzed reactions.
Organocatalytic Pathways The application of organocatalysis to the synthesis of furan-3-carboxylic acids is an area of growing interest. While direct organocatalytic methods for the primary synthesis of the this compound ring are not extensively documented, related transformations highlight the potential of this approach. Lewis acids, such as Zinc triflate (Zn(OTf)₂), have been used to catalyze the synthesis of vinyl esters from various furancarboxylic acids, including 3-furancarboxylic acid, with yields reaching up to 79%. e3s-conferences.org Additionally, N-Heterocyclic Carbenes (NHCs) have been employed as organocatalysts for the aerobic oxidation of furan aldehydes to their corresponding carboxylic acids and for regioselective acylations, demonstrating their utility in modifying furan-based substrates. unife.it
Biocatalytic Pathways Biocatalysis offers an exceptionally green and highly selective route to furan carboxylic acids, primarily through the oxidation of biomass-derived furan aldehydes like 5-hydroxymethylfurfural (B1680220) (HMF) and furfural (B47365). researchgate.netacs.org Whole-cell biocatalysts, particularly engineered strains of Escherichia coli and Comamonas testosteroni, have been developed for this purpose. researchgate.netjenergychem.com These systems utilize aldehyde dehydrogenases (ALDHs) to convert the aldehyde group into a carboxylic acid. researchgate.net A significant challenge is the toxicity of both the furan substrates and the carboxylic acid products to the microbial cells, which can be mitigated through strategies like fed-batch operations and pH control. acs.org To enhance efficiency, cofactor engineering has been employed, where an NADH oxidase (NOX) is co-expressed to regenerate the essential NAD⁺ cofactor, dramatically boosting productivity. researchgate.net These advanced biocatalytic systems can achieve high substrate tolerance and produce furan carboxylic acids with excellent yields and productivities. researchgate.net
Table 2: Whole-Cell Biocatalytic Oxidation of Furan Aldehydes researchgate.net
Application of Green Chemistry Principles in the Synthesis of Furan Carboxylic Acids
The synthesis of furan carboxylic acids is increasingly guided by the principles of green chemistry, aiming to reduce environmental impact and improve sustainability. A central theme is the use of renewable feedstocks. Many synthetic pathways start from furfural or HMF, which are platform chemicals derived from the dehydration of C5 and C6 sugars found in lignocellulosic biomass. researchgate.netacs.org
The development of catalytic processes that use environmentally benign reagents and conditions is another key aspect. For example, a copper-catalyzed decarboxylative annulation for synthesizing trisubstituted furans utilizes ambient air as a green oxidant and a stoichiometric amount of water, which plays a crucial role in the catalytic cycle. rsc.org Biocatalytic oxidations exemplify green chemistry by operating in aqueous media under mild temperature and pressure conditions, generating water as the primary byproduct. researchgate.net
Efficiency and waste reduction are pursued through the design of one-pot reactions and catalytic cascades. The palladium-catalyzed synthesis of furan-3-carboxylates from 3-yne-1,2-diols is a prime example of a cascade reaction that builds the target molecule in a single, efficient step. nih.gov Furthermore, the use of recyclable catalysts, such as immobilized enzymes in biocatalysis, contributes to a more sustainable and economical process. acs.org
Stereoselective and Regioselective Considerations in Furan Carboxylic Acid Synthesis
While stereoselectivity is a primary concern in the synthesis of saturated furan rings (i.e., tetrahydrofurans) or in controlling the chirality of substituents, regioselectivity is paramount when constructing the aromatic furan core and introducing substituents onto it.
Regioselectivity refers to the control of the position at which a chemical bond is formed. In furan synthesis, achieving high regioselectivity is crucial for obtaining the desired isomer, such as a 3-substituted furan over a 2-substituted one. Several methods have been developed to achieve this control.
The palladium-catalyzed oxidative carbonylation of 3-yne-1,2-diols is a highly regioselective process that specifically yields furan-3-carboxylic esters. nih.gov Similarly, copper-catalyzed methods have proven effective. A catalytic decarboxylative annulation between ketones and α,β-unsaturated carboxylic acids proceeds with excellent regioselectivity to produce 2,3,5-trisubstituted furans. rsc.org Another copper(II)-mediated decarboxylative annulation involving α,β-alkenyl carboxylic acids and cyclic ketones also produces fused furan derivatives with complete regioselectivity. nih.gov
The functionalization of an existing furan ring also requires strict regiochemical control. Palladium-catalyzed C-H arylation of 2-methylfuran-3-carboxylic acid ethyl ester, for instance, occurs selectively at the C5 position, demonstrating the ability to direct substitution patterns on the furan-3-carboxylate scaffold. amazonaws.com
Table 3: Comparison of Regioselective Synthesis Methods for Furan-3-Carboxylic Acid Derivatives
Chemical Reactivity and Transformation Pathways of 5 Cyanofuran 3 Carboxylic Acid
Reactions of the Cyano Group in 5-Cyanofuran-3-carboxylic Acid
Reduction to Amine Functionality
The conversion of the cyano group in this compound to a primary amine (aminomethyl group) is a key transformation, yielding 5-(aminomethyl)furan-3-carboxylic acid. This reduction adds a versatile basic functional group to the molecule, opening pathways for further derivatization, such as amide formation. The primary method for this transformation involves the use of strong reducing agents capable of reducing nitriles.
Lithium aluminum hydride (LiAlH₄) is a common reagent for the reduction of the cyano group to an amine. However, a significant challenge in this reaction is the concurrent reduction of the carboxylic acid functionality. LiAlH₄ readily reduces carboxylic acids to primary alcohols. Therefore, achieving chemoselectivity to reduce the nitrile while preserving the carboxylic acid requires careful control of reaction conditions or the use of protecting groups.
An alternative strategy involves a two-step process to circumvent the selectivity issue. First, the carboxylic acid can be converted into an ester. The subsequent reduction of the nitrile in the presence of the ester can sometimes be achieved with greater selectivity using specific catalytic hydrogenation methods. Finally, hydrolysis of the ester group regenerates the carboxylic acid. The synthesis of primary amines from carboxylic acid derivatives often involves converting the acid to an acid chloride, then to an amide, which is subsequently reduced. youtube.com
Table 1: Reagents for Reduction of Nitrile and Carboxylic Acid Groups
| Functional Group | Reagent | Product | Notes |
|---|---|---|---|
| Cyano (-CN) | LiAlH₄ | Primary Amine (-CH₂NH₂) | Powerful, non-selective reagent. smolecule.com |
| Cyano (-CN) | Catalytic Hydrogenation (e.g., H₂/Raney Ni) | Primary Amine (-CH₂NH₂) | Can offer better selectivity under controlled conditions. |
| Carboxylic Acid (-COOH) | LiAlH₄ | Primary Alcohol (-CH₂OH) | Vigorous reaction. organic-chemistry.org |
Cycloaddition Reactions for Novel Heterocycle Formation
The furan (B31954) ring in this compound can function as a diene in cycloaddition reactions, most notably the Diels-Alder or [4+2] cycloaddition reaction. researchgate.net This reactivity provides a powerful tool for the synthesis of complex bicyclic and polycyclic structures, which are scaffolds for novel heterocyclic compounds. The furan acts as the 4π-electron component, reacting with a 2π-electron component (the dienophile) to form a 7-oxabicyclo[2.2.1]heptene derivative.
The electronic nature of the furan ring, influenced by the electron-withdrawing cyano and carboxylic acid groups, affects its reactivity as a diene. These groups decrease the electron density of the furan ring, which can reduce its reactivity in normal electron-demand Diels-Alder reactions. However, they can enhance reactivity in inverse-electron-demand Diels-Alder reactions where the furan reacts with an electron-rich dienophile. Research on HMF-based furan derivatives has explored [2+2+2] and [4+2] cycloaddition reactions as efficient routes to prepare α-aryl-substituted furans. researchgate.net
Furthermore, furan derivatives can participate in other types of cycloadditions, such as [4+3] cycloadditions, to form seven-membered rings, further expanding the synthetic utility of the core structure. researchgate.net The Cloke-Wilson rearrangement, involving the ring-opening of cyclopropyl (B3062369) ketones, is another efficient protocol for accessing furan moieties, highlighting the diverse synthetic routes involving ring dynamics. rsc.org
Reactivity of the Furan Ring System in this compound
Electrophilic Aromatic Substitution Patterns and Regioselectivity
Electrophilic aromatic substitution (EAS) is a fundamental reaction for aromatic compounds. byjus.com However, the furan ring in this compound is significantly deactivated towards electrophilic attack. This deactivation is due to the presence of two powerful electron-withdrawing groups: the cyano group (-CN) at the C5 position and the carboxylic acid group (-COOH) at the C3 position. These groups reduce the electron density of the aromatic π-system, making it less nucleophilic and thus less reactive towards electrophiles. pressbooks.pub
In a typical furan ring, electrophilic substitution preferentially occurs at the C2 or C5 position (α-positions) due to the superior stabilization of the cationic intermediate (arenium ion). In this molecule, both α-positions (C2 and C5) are occupied. The remaining open positions are C2 and C4.
The regioselectivity of any potential EAS reaction would be dictated by the directing effects of the existing substituents:
The cyano group at C5 is a meta-director.
The carboxylic acid group at C3 is also a meta-director.
Considering these effects, an incoming electrophile would be directed to the C4 position, which is meta to the C5-cyano group. However, the strong deactivating nature of both substituents makes forcing an electrophilic substitution reaction challenging, likely requiring harsh reaction conditions. The electron-withdrawing nature of the nitrile group makes the furan ring more susceptible to certain reactions, but generally hinders classical EAS.
Nucleophilic Additions to the Furan Ring
Nucleophilic attack directly on the furan ring is generally unfavorable due to the ring's inherent electron-rich aromatic character. However, the strong electron-withdrawing effects of the cyano and carboxylic acid groups in this compound render the furan ring electron-deficient. This electronic profile can make the ring susceptible to nucleophilic addition or substitution reactions, pathways not typically observed in simple furans.
An intramolecular nucleophilic addition to the carbonyl group of an ester has been observed in the formation of bicyclic intermediates during the synthesis of related cyanofuran carboxylates. rhhz.net While direct addition to the ring is rare, nucleophilic aromatic substitution (SNAr) could be feasible if a suitable leaving group were present at one of the ring positions.
More commonly, nucleophilic attack will occur at the electrophilic carbon atoms of the functional groups themselves:
Carbonyl Carbon (of the carboxylic acid): This site is a classic electrophile for nucleophiles, leading to derivatives like esters and amides. libretexts.orgmsu.edu
Nitrile Carbon: Nucleophiles can add to the C≡N triple bond, which can lead to the formation of imines or, upon hydrolysis, ketones.
Recent research has shown that nucleophilic substitution on the carbon atom adjacent to a furan ring can be used to produce various derivatives, though this often requires specific conditions, such as microflow reactors, to control the high reactivity and prevent undesired side reactions like ring opening. nih.gov
Controlled Ring-Opening Reactions for Linear Product Formation
The furan ring, despite its aromaticity, can undergo ring-opening reactions under specific conditions, yielding linear, highly functionalized products. This reactivity is valuable for transforming biomass-derived furanics into other chemical feedstocks. The stability of the furan ring in this compound is influenced by its substituents, which can affect the conditions required for ring cleavage.
Ring-opening can be initiated by:
Oxidative Cleavage: Strong oxidizing agents can break open the furan ring.
Acid Catalysis: In the presence of acid and a nucleophile (e.g., an alcohol), the furan ring can undergo opening. For example, the acid-catalyzed ring-opening of other heterocyclic systems has been studied, demonstrating cleavage of C-O bonds. researchgate.netbeilstein-journals.org
Rearrangements: The Cloke-Wilson rearrangement provides a pathway to furan synthesis from cyclopropanes but also illustrates the dynamic nature of these rings, which can be opened and reformed. semanticscholar.org
The electron-withdrawing substituents on this compound would likely influence the regioselectivity of the ring-opening, potentially directing the cleavage to specific C-O or C-C bonds within the ring system.
Multi-functional Reactivity and Chemoselectivity Challenges
The presence of three distinct functional moieties—the carboxylic acid, the cyano group, and the furan ring—makes this compound a molecule with complex reactivity. This complexity presents significant chemoselectivity challenges, where the goal is to have a reagent react with one functional group in preference to the others. libretexts.org
The primary challenges include:
Reduction: Selectively reducing the cyano group to an amine without affecting the carboxylic acid, or vice-versa. As discussed, powerful hydrides like LiAlH₄ will typically reduce both. organic-chemistry.org Catalytic methods may offer a solution, but conditions must be finely tuned.
Nucleophilic Attack: Directing a nucleophile to the desired electrophilic center. A strong, hard nucleophile might preferentially attack the carbonyl carbon of the carboxylic acid, while other nucleophiles might target the nitrile carbon.
Ring vs. Substituent Reactivity: Performing reactions on the furan ring (e.g., cycloaddition, substitution) without altering the cyano or carboxylic acid groups. For instance, the conditions for some cycloadditions might lead to decarboxylation or reactions involving the nitrile.
Controlling chemoselectivity often relies on carefully choosing reagents, catalysts, and reaction conditions. nih.gov For example, a palladium-catalyzed method has been developed for the direct reduction of carboxylic acids to arenes, showcasing a highly selective transformation that could potentially be applied to selectively remove the carboxyl group if desired. semanticscholar.org
Table 2: Chemoselectivity Challenges in Reactions of this compound
| Target Transformation | Competing Reaction(s) | Strategy for Selectivity |
|---|---|---|
| Reduction of -CN to -CH₂NH₂ | Reduction of -COOH to -CH₂OH | Protection of the -COOH group (e.g., as an ester); use of selective catalytic hydrogenation. |
| Esterification of -COOH | Reaction of nucleophile with -CN group | Use of standard esterification conditions (e.g., Fischer esterification) which are generally unreactive towards nitriles. |
| Cycloaddition on Furan Ring | Decarboxylation at high temperatures; reaction with the nitrile group under certain catalytic conditions. | Use of mild reaction conditions and specific catalysts that favor the desired cycloaddition pathway. |
| Electrophilic Substitution on Ring | Low reactivity due to deactivation. | Use of highly reactive electrophiles and forcing conditions; however, selectivity remains a challenge. |
Derivatization Strategies and Analytical Characterization Methodologies for 5 Cyanofuran 3 Carboxylic Acid
Derivatization for Enhanced Analytical Profiling and Detection
Chemical derivatization is employed to modify the physicochemical properties of an analyte to improve its behavior in an analytical system. For 5-cyanofuran-3-carboxylic acid, the primary goals of derivatization are to increase its volatility and thermal stability for gas chromatography and to enhance detection sensitivity. chromatographyonline.com The presence of a polar carboxylic acid group makes the native molecule unsuitable for direct GC analysis due to strong intermolecular hydrogen bonding, low volatility, and potential for thermal degradation in the hot injector port. chromatographyonline.comrestek.com
Esterification for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Esterification is a cornerstone derivatization technique for carboxylic acids, converting the polar carboxyl group into a less polar, more volatile ester. gcms.cz This transformation effectively reduces hydrogen bonding, making the analyte amenable to GC separation. chromatographyonline.com Several reagents are commonly used for this purpose.
One of the most prevalent methods is the use of boron trifluoride (BF₃) in an alcohol, typically methanol (B129727), to form methyl esters. restek.comresearch-solution.com The reaction involves heating the carboxylic acid with a BF₃-methanol solution, which acts as a catalyst. research-solution.comnih.gov The process is efficient and widely applicable. nih.gov Another classical reagent is diazomethane (B1218177) (CH₂N₂) , which reacts rapidly and quantitatively with carboxylic acids to yield methyl esters with minimal side reactions. research-solution.com However, diazomethane is highly toxic and explosive, requiring specialized handling procedures. research-solution.com
For enhanced detection, particularly with electron capture detection (ECD), fluorinated esterifying agents are employed. Reagents like pentafluorobenzyl bromide (PFBBr) react with carboxylic acids to form PFB esters. research-solution.com The resulting derivative is highly responsive to ECD, allowing for trace-level analysis.
Table 1: Common Esterification Reagents for GC-MS Derivatization of Carboxylic Acids
| Reagent | Abbreviation | Typical Reaction Conditions | Advantages/Notes |
|---|---|---|---|
| Boron trifluoride-Methanol | BF₃-MeOH | Heat at 60-100°C for 5-15 minutes. restek.comresearch-solution.com | Commonly used, effective, and commercially available as a solution. restek.com |
| Diazomethane | CH₂N₂ | Instantaneous reaction at room temperature in an ether solution. research-solution.com | Quantitative and fast, but highly toxic and potentially explosive. research-solution.com |
| Pentafluorobenzyl Bromide | PFBBr | Reaction with the carboxylic acid, often used with a catalyst. research-solution.com | Forms derivatives suitable for highly sensitive Electron Capture Detection (ECD). research-solution.com |
| N,N-Dimethylformamide dialkyl acetals | DMF-DAA | Heat sample in a 1:1 mixture of solvent (e.g., pyridine) and reagent at 60-100°C. research-solution.comcolostate.edu | Reacts with carboxylic acids to form esters; can also react with other functional groups. colostate.edu |
Silylation Techniques for Volatility Enhancement
Silylation is arguably the most versatile and widely used derivatization method in GC analysis. chemcoplus.co.jp It involves the replacement of an active hydrogen atom, such as the one in the carboxylic acid group of this compound, with a trimethylsilyl (B98337) (TMS) or other alkylsilyl group. gcms.czobrnutafaza.hr The resulting silyl (B83357) esters are significantly more volatile, less polar, and more thermally stable than the parent acid. obrnutafaza.hrmdpi.com
A variety of silylating reagents are available, with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) being among the most powerful and popular. restek.comlmaleidykla.lt These reagents are often used with a catalyst, such as trimethylchlorosilane (TMCS), which is typically added at a concentration of 1% to enhance the reactivity of the primary reagent, especially for hindered functional groups. restek.comchemcoplus.co.jp The reaction by-products are volatile and neutral, minimizing interference during chromatographic analysis. chemcoplus.co.jp For applications requiring greater derivative stability, particularly towards hydrolysis, reagents that form t-butyldimethylsilyl (t-BDMS) ethers, such as N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), can be used. chemcoplus.co.jpobrnutafaza.hr TBDMS derivatives are about 10,000 times more stable against hydrolysis than their TMS counterparts. obrnutafaza.hr
Table 2: Popular Silylating Reagents for GC Analysis
| Reagent | Abbreviation | Derivative Group | Key Characteristics |
|---|---|---|---|
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) | Powerful and widely used silylating agent. Often used with 1% TMCS as a catalyst. restek.com |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Trimethylsilyl (TMS) | The most volatile of the TMS-acetamides; by-products are also highly volatile. obrnutafaza.hr |
| N-Methyl-N-(t-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | t-Butyldimethylsilyl (t-BDMS) | Forms highly stable derivatives, useful for GC-MS due to characteristic fragmentation (M+-57). chemcoplus.co.jp |
| N-Trimethylsilylimidazole | TSIM | Trimethylsilyl (TMS) | Considered the strongest hydroxyl silylator, particularly effective for carbohydrates and steroids. chemcoplus.co.jp |
Other Derivatization Approaches for Advanced Spectroscopic Analysis
Beyond GC-MS, derivatization can be employed to facilitate analysis by other techniques, such as liquid chromatography (LC) with UV or fluorescence detection, or to improve ionization in mass spectrometry. chromatographyonline.comnih.gov The primary strategy involves attaching a "tag" to the carboxylic acid that possesses desirable spectroscopic or ionization properties. nih.gov
Amide coupling reactions are a common approach. nih.gov The carboxylic acid can be activated using a carbodiimide (B86325) reagent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC). nih.govorgsyn.org The activated acid then reacts with an amine-containing tag. For instance, coupling with a fluorescent amine can produce a derivative that is highly sensitive in fluorescence-based detection methods. thermofisher.com Another strategy involves using reagents that introduce a permanent positive charge, which can enhance detection sensitivity in positive-ion electrospray mass spectrometry. unl.edu For example, derivatization with N-alkyl-4-aminomethylpyridinium iodide reagents introduces a quaternary amine, which improves ionization efficiency. unl.edu Similarly, reagents containing a bromine atom, such as 4-bromo-N-methylbenzylamine, can be used to impart a characteristic isotopic pattern that aids in the identification of the derivatized analyte in mass spectrometry. nih.gov
Advanced Spectroscopic Characterization in Research Contexts
Spectroscopic techniques are indispensable for the definitive structural confirmation of molecules like this compound. Nuclear Magnetic Resonance (NMR) provides detailed information about the carbon-hydrogen framework, while Infrared (IR) and Raman spectroscopy identify the specific functional groups present through their characteristic vibrational modes.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of organic compounds. For this compound, both ¹H and ¹³C NMR would provide key data.
In the ¹H NMR spectrum , the two protons on the furan (B31954) ring are expected to appear as distinct signals. The proton at the C2 position would likely resonate further downfield than the proton at the C4 position due to the anisotropic effects and electron-withdrawing nature of the adjacent nitrile and carboxylic acid groups, respectively. The chemical shifts for furan ring protons typically fall in the range of δ 6.0-8.0 ppm. The acidic proton of the carboxylic acid group would be highly deshielded, appearing as a broad singlet far downfield, typically in the δ 10–12 ppm region. libretexts.org
The ¹³C NMR spectrum would show six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is highly deshielded and would appear in the range of δ 160-180 ppm. libretexts.org The carbon of the nitrile group (C≡N) typically resonates in the δ 115–120 ppm region. libretexts.org The four carbons of the furan ring would have characteristic shifts influenced by their substituents. The carbon atom attached to the oxygen (C5) and bearing the cyano group, and the carbon (C3) bearing the carboxylic acid group would be significantly downfield compared to the other two furan carbons.
Table 3: Predicted NMR Chemical Shifts (δ, ppm) for this compound
| Atom | Nucleus | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|---|
| Furan Ring Protons (H2, H4) | ¹H | ~6.5 - 8.5 | Chemical shifts are influenced by the electron-withdrawing substituents. globalresearchonline.net |
| Carboxylic Acid Proton (-COOH) | ¹H | ~10.0 - 12.0 | Typically a broad singlet, exchangeable with D₂O. libretexts.orgorganicchemistrydata.org |
| Carboxylic Acid Carbon (-C OOH) | ¹³C | ~160 - 180 | Characteristic downfield shift for a carbonyl carbon in an acid. libretexts.org |
| Furan Ring Carbons | ¹³C | ~110 - 160 | Shifts depend on the position and substituent effects. researchgate.net |
| Nitrile Carbon (-C N) | ¹³C | ~115 - 120 | Typical range for a nitrile carbon. libretexts.org |
Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis
IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, providing a fingerprint of the functional groups present.
The Infrared (IR) spectrum of this compound would be dominated by several characteristic absorptions. The nitrile group (C≡N) exhibits a sharp, intense absorption in the 2250–2230 cm⁻¹ region. openstax.orgpressbooks.pub The carboxylic acid functional group gives rise to two very distinct features: a very broad O–H stretching band from approximately 3300 to 2500 cm⁻¹, which often overlaps with C-H stretching signals, and a strong, sharp carbonyl (C=O) stretching band between 1760 and 1690 cm⁻¹. orgchemboulder.comspectroscopyonline.com The broadness of the O-H stretch is due to extensive hydrogen bonding, typically forming dimers in the solid state or in concentrated solutions. orgchemboulder.com Additionally, characteristic C–O stretching and O–H bending vibrations for the carboxylic acid would be present in the 1320-1210 cm⁻¹ and 1440-1395 cm⁻¹ regions, respectively. orgchemboulder.com Vibrations associated with the furan ring, including C=C and C-O-C stretching, would also be observable. researchgate.net
Raman spectroscopy would also be valuable for characterization. While the O-H stretch is typically weak in Raman spectra, the C=O stretch of the carboxylic acid shows a strong band. rsc.orgresearchgate.net The C≡N triple bond stretch is also expected to be a strong and sharp band in the Raman spectrum, making it a highly diagnostic feature. researchgate.net The symmetric stretching vibrations of the furan ring are often strong in the Raman spectrum, providing complementary information to the IR data. researchgate.netosu.edu
Table 4: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) | Notes |
|---|---|---|---|---|
| Carboxylic Acid | O–H Stretch | 3300 - 2500 (very broad) | Weak | Broadness due to hydrogen bonding. openstax.orgorgchemboulder.com |
| Nitrile | C≡N Stretch | 2250 - 2230 (sharp, strong) | Strong | Highly diagnostic for the nitrile group. pressbooks.pub |
| Carboxylic Acid | C=O Stretch | 1760 - 1690 (strong) | Strong | Position depends on dimerization/H-bonding. openstax.orgspectroscopyonline.com |
| Furan Ring | C=C Stretch | ~1500 - 1600 | Strong | Characteristic of the aromatic furan system. researchgate.net |
| Carboxylic Acid | C–O Stretch | 1320 - 1210 | Medium | Coupled with O-H bend. orgchemboulder.com |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pathway Studies
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous characterization of this compound. Unlike standard mass spectrometry, HRMS provides high-resolution and high-mass-accuracy data, enabling the determination of the precise elemental composition of the parent molecule and its fragments. The molecular formula of this compound is C₆H₃NO₃, with a monoisotopic mass of 137.0113 Da. uni.lu HRMS analysis can confirm this molecular formula with a high degree of confidence, typically with mass errors in the low parts-per-million (ppm) range.
In negative ionization mode (ESI-), the deprotonated molecule [M-H]⁻ is observed, while in positive mode (ESI+), the protonated molecule [M+H]⁺ and other adducts like the sodium adduct [M+Na]⁺ can be detected. uni.lu The high mass accuracy of HRMS allows for the confident assignment of these ionic species, distinguishing them from other potential isobaric interferences.
Fragmentation pathway studies, often conducted using tandem mass spectrometry (MS/MS) techniques within an HRMS instrument, provide crucial structural information. For short-chain carboxylic acids, fragmentation commonly involves the loss of hydroxyl (OH, neutral loss of 17 Da) and carboxyl (COOH, neutral loss of 45 Da) groups. libretexts.org For this compound, characteristic fragmentation pathways would likely include:
Decarboxylation: Loss of CO₂ (44 Da) from the [M-H]⁻ ion.
Loss of CO: Cleavage of the carbonyl group from the furan ring.
Furan Ring Cleavage: Rupture of the heterocyclic ring, leading to smaller, characteristic fragment ions.
Loss of HCN: Elimination of hydrogen cyanide from the cyano group.
By analyzing the exact masses of these fragment ions, a detailed fragmentation map can be constructed, confirming the connectivity of the atoms and the positions of the functional groups on the furan ring. This level of detail is critical for distinguishing it from structural isomers.
Table 1: Predicted HRMS Data for this compound Adducts
| Adduct Type | Adduct Formula | Calculated m/z |
| [M-H]⁻ | C₆H₂NO₃⁻ | 136.0040 |
| [M+H]⁺ | C₆H₄NO₃⁺ | 138.0186 |
| [M+Na]⁺ | C₆H₃NNaO₃⁺ | 160.0005 |
| [M+K]⁺ | C₆H₃NKO₃⁺ | 175.9745 |
| [M+NH₄]⁺ | C₆H₇N₂O₃⁺ | 155.0451 |
Data sourced from predicted values. uni.lu
Chromatographic and Separation Techniques
Chromatographic methods are essential for the purification, isolation, and purity assessment of this compound. wikipedia.orgopenaccessjournals.com High-performance liquid chromatography (HPLC) is the primary technique for non-volatile compounds, while gas chromatography (GC) can be employed following chemical derivatization to enhance volatility. wikipedia.orgresearch-solution.com
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for analyzing non-volatile compounds like this compound. biomedpharmajournal.org It is widely used to separate the compound from reaction impurities, byproducts, and starting materials, thereby enabling accurate purity determination and preparative isolation. wikipedia.orgopenaccessjournals.com
Reversed-phase HPLC is the most common mode for this type of analysis. In this setup, a nonpolar stationary phase (typically a C18-silica column) is used with a polar mobile phase. researchgate.net The mobile phase often consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, run under isocratic (constant composition) or gradient (varying composition) conditions. wikipedia.org To ensure good peak shape and prevent tailing for the acidic analyte, a small amount of an acid modifier, like trifluoroacetic acid (TFA) or formic acid, is usually added to the mobile phase. wikipedia.org
Detection is typically achieved using a UV-Vis detector, as the furan ring and conjugated system of this compound are expected to absorb UV light. openaccessjournals.com For purity assessment, the area of the main peak is compared to the total area of all peaks in the chromatogram. The identity of the peak can be confirmed by comparing its retention time to that of a pure reference standard. researchgate.net For isolation purposes, the eluent corresponding to the desired peak is collected using a fraction collector. wikipedia.org
Table 2: Example HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC) for Volatile Derivative Analysis
Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its low volatility and the polar nature of the carboxylic acid group, which can lead to poor peak shape and thermal degradation in the hot GC injector and column. research-solution.comcolostate.edu Therefore, a crucial prerequisite for GC analysis is a derivatization step to convert the polar carboxylic acid into a more volatile and thermally stable derivative. gcms.cz
Common derivatization strategies for carboxylic acids fall into two main categories:
Alkylation/Esterification: This involves converting the carboxylic acid into an ester, typically a methyl ester. Reagents like diazomethane, boron trifluoride in methanol (BF₃-methanol), or trimethylsilyldiazomethane (B103560) are effective for this transformation. research-solution.comgcms.cz The resulting methyl 5-cyanofuran-3-carboxylate is significantly more volatile than the parent acid.
Silylation: This is a widely used method where the active hydrogen of the carboxyl group is replaced by a trimethylsilyl (TMS) group. sigmaaldrich.com Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective, often used with a catalyst like trimethylchlorosilane (TMCS). sigmaaldrich.com The resulting TMS-ester is volatile and suitable for GC analysis.
Once derivatized, the sample can be injected into a GC system, typically equipped with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for definitive identification of the derivative based on its mass spectrum and fragmentation pattern. notulaebotanicae.ro
Table 3: Common Derivatization Reagents for GC Analysis of Carboxylic Acids
| Reagent Class | Specific Reagent | Resulting Derivative | Key Features |
| Alkylation | Boron Trifluoride-Methanol (BF₃-Methanol) | Methyl Ester | Effective for a wide range of fatty acids. gcms.cz |
| Alkylation | Trimethylsilyldiazomethane | Methyl Ester | Reacts quickly and quantitatively at room temperature. gcms.cz |
| Silylation | BSTFA (+ TMCS catalyst) | Trimethylsilyl (TMS) Ester | Produces volatile byproducts that do not interfere with chromatography. sigmaaldrich.com |
| Silylation | MSTFA | Trimethylsilyl (TMS) Ester | A powerful silylating agent suitable for hindered acids. |
Computational and Theoretical Studies on 5 Cyanofuran 3 Carboxylic Acid
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of organic molecules. For furan (B31954) derivatives, DFT methods are routinely employed to calculate key electronic properties that govern their chemical behavior.
The electronic character of 5-cyanofuran-3-carboxylic acid is significantly influenced by the presence of two electron-withdrawing groups: the cyano (-CN) group at the 5-position and the carboxylic acid (-COOH) group at the 3-position. These substituents are expected to decrease the electron density of the furan ring, which in turn affects its aromaticity and reactivity.
Key Predicted Electronic Properties:
HOMO-LUMO Gap: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are critical in predicting a molecule's reactivity. For this compound, the electron-withdrawing nature of the substituents would lead to a lowering of both HOMO and LUMO energy levels. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap generally implies higher stability and lower reactivity.
Molecular Electrostatic Potential (MEP): MEP maps are valuable for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential (red/yellow regions) around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the cyano group, indicating their susceptibility to electrophilic attack. The furan ring itself, being electron-deficient, would exhibit a more positive potential (blue/green regions).
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution and intramolecular interactions. In the case of this compound, NBO analysis would quantify the delocalization of electron density and the nature of the bonding within the molecule.
| Parameter | Predicted Trend for this compound | Rationale |
|---|---|---|
| HOMO Energy | Lowered | Electron-withdrawing substituents stabilize occupied molecular orbitals. |
| LUMO Energy | Lowered | Electron-withdrawing substituents stabilize unoccupied molecular orbitals. |
| HOMO-LUMO Gap | Potentially altered compared to unsubstituted furan-3-carboxylic acid | The relative lowering of HOMO and LUMO energies determines the gap. |
| Dipole Moment | Increased | The presence of polar cyano and carboxylic acid groups would increase the overall molecular dipole moment. |
Elucidation of Reaction Mechanisms Through Computational Modeling
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transition states and the calculation of activation energies. For this compound, computational studies could elucidate the mechanisms of various reactions, such as electrophilic substitution, nucleophilic attack, and cycloaddition reactions.
Given the electron-deficient nature of the furan ring in this compound, it would be less reactive towards electrophilic aromatic substitution compared to furan itself. Conversely, it would be more susceptible to nucleophilic attack. Computational modeling could pinpoint the most likely sites for such attacks and the energy barriers associated with them. For instance, studies on other cyanated heterocycles have explored mechanisms of nucleophilic substitution and addition reactions. researchgate.net
Conformational Analysis and Molecular Dynamics Simulations of Furan Carboxylic Acids
The conformational flexibility of the carboxylic acid group is a key aspect of the structure of furan carboxylic acids. Conformational analysis, often performed using computational methods, helps to identify the most stable arrangements of the molecule. For this compound, the orientation of the carboxylic acid group relative to the furan ring would be a primary focus of such studies. The planarity of the molecule and the potential for intramolecular hydrogen bonding can be assessed.
Exploration of Structure-Reactivity Relationships from a Theoretical Perspective
Theoretical studies play a crucial role in establishing structure-reactivity relationships (SRRs). By systematically modifying the structure of a molecule and calculating its reactivity parameters, it is possible to understand how different functional groups influence its chemical behavior.
For this compound, theoretical SRR studies could involve comparing its calculated properties with those of other substituted furan-3-carboxylic acids. For example, by replacing the cyano group with other substituents (e.g., -NO2, -Cl, -CH3), one could systematically investigate the effect of substituent electronics on the reactivity of the furan ring and the acidity of the carboxylic acid group. Such studies often correlate calculated parameters with experimentally observed activities. nih.gov
| Substituent at 5-position | Predicted Effect on Acidity of Carboxylic Acid | Predicted Effect on Ring Reactivity towards Nucleophiles |
|---|---|---|
| -CN (cyano) | Increase | Increase |
| -NO2 (nitro) | Strongly Increase | Strongly Increase |
| -H (hydrogen) | Baseline | Baseline |
| -CH3 (methyl) | Decrease | Decrease |
Applications and Synthetic Utility of 5 Cyanofuran 3 Carboxylic Acid in Advanced Organic Synthesis
Precursor in the Synthesis of Novel Heterocyclic Compounds
The synthesis of novel heterocyclic compounds is a cornerstone of medicinal chemistry and materials science. Furan (B31954) derivatives, in particular, serve as important synthons for a variety of more complex heterocyclic systems.
Construction of Complex Furan Derivatives with Enhanced Functionality
The bifunctional nature of 5-cyanofuran-3-carboxylic acid allows for selective transformations to construct furan derivatives with enhanced functionality. The carboxylic acid group can be readily converted into esters, amides, or acid halides, providing a handle for further synthetic manipulations. The cyano group can undergo hydrolysis to a carboxylic acid or an amide, be reduced to an amine, or participate in cycloaddition reactions. This dual reactivity enables the introduction of a wide range of substituents onto the furan ring, leading to the generation of libraries of complex furan derivatives for various research applications.
Role in the Synthesis of Fused and Bridged Polycyclic Ring Systems
Furan rings are well-known dienes in Diels-Alder reactions, a powerful tool for the construction of fused and bridged polycyclic ring systems. The electron-withdrawing nature of the cyano and carboxylic acid groups in this compound is expected to influence the dienophilic reactivity of the furan ring, potentially requiring specific reaction conditions or highly reactive dienophiles. Through carefully designed reaction sequences, this compound could serve as a starting material for the synthesis of complex polycyclic architectures that are of interest in natural product synthesis and drug discovery.
Building Block for Complex Molecule Assembly and Scaffolds
The rigid furan core of this compound makes it an attractive building block for the assembly of complex molecules and the construction of novel organic scaffolds.
Integration into Advanced Organic Scaffolds for Diverse Research Objectives
Aromatic and heterocyclic carboxylic acids are frequently employed as foundational components in the design of advanced organic scaffolds. These scaffolds can be elaborated into larger, more complex structures with tailored properties for applications in areas such as catalysis, molecular recognition, and medicinal chemistry. The defined geometry of the furan ring in this compound, along with the orthogonal reactivity of its functional groups, allows for its predictable integration into larger molecular frameworks.
Application in Multi-component Reaction Strategies
Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from three or more starting materials in a single step. Carboxylic acids and nitriles are common participants in various MCRs. For instance, isocyanide-based MCRs, such as the Ugi and Passerini reactions, often utilize a carboxylic acid component. While specific examples involving this compound are not prevalent, its structure suggests potential utility in such reactions to generate highly functionalized and diverse molecular structures. For example, a multi-component reaction involving furan-2-carboxaldehyde, cyanoacetic acid, and thiophenol has been reported.
Potential in Materials Science and Polymer Chemistry as a Monomer or Intermediate
Furan-based monomers, particularly 2,5-furandicarboxylic acid (FDCA), have garnered significant attention as bio-based alternatives to petroleum-derived monomers for the synthesis of polyesters and other polymers. The structural rigidity and potential for hydrogen bonding conferred by the furan ring can impart desirable thermal and mechanical properties to the resulting polymers.
While the direct polymerization of this compound has not been extensively documented, its isomeric counterpart, 5-cyanofuran-2-carboxylic acid, is noted for its use as a monomer in synthesizing bio-based polymers, where its incorporation into polyesters and polyamides can enhance thermal stability and biodegradability. By analogy, this compound could potentially serve as a specialty monomer or an intermediate in the synthesis of novel polymers with unique properties. The presence of the cyano group could offer a site for post-polymerization modification, allowing for the tuning of the polymer's characteristics.
Bioisosteric Replacements and Analog Design in Medicinal Chemistry Research (Focused on Chemical Design Principles)
In the landscape of medicinal chemistry, the strategic modification of lead compounds is a cornerstone of drug discovery. The furan ring and its derivatives are recognized as important scaffolds in a variety of physiologically active molecules. ijabbr.com For the specific molecule, this compound, its utility in medicinal chemistry is amplified by the potential for bioisosteric replacements and analog design. These strategies aim to optimize pharmacokinetic and pharmacodynamic properties, enhance potency, and reduce toxicity.
Bioisosteres are functional groups or molecules that possess similar physicochemical properties and produce broadly similar biological effects. drughunter.com The application of bioisosteric replacement is a well-established strategy in drug design to address challenges such as metabolic instability, toxicity, and poor membrane permeability associated with certain functional groups. For this compound, both the carboxylic acid and the cyano group are amenable to such modifications.
Bioisosteric Replacements for the Carboxylic Acid Moiety:
The carboxylic acid group, while often crucial for target binding through hydrogen bonding and ionic interactions, can lead to poor pharmacokinetic profiles due to its ionizable nature. A variety of bioisosteres have been developed to mimic the acidic proton and hydrogen bonding capabilities of a carboxylic acid while offering improved drug-like properties.
One of the most common bioisosteres for a carboxylic acid is the tetrazole ring. 5-Substituted-1H-tetrazoles have pKa values comparable to carboxylic acids, allowing them to exist as anions at physiological pH and engage in similar interactions with biological targets. cambridgemedchemconsulting.com Their increased lipophilicity compared to the carboxylate group can enhance membrane permeability.
Other heterocyclic systems that can serve as carboxylic acid surrogates include:
Hydroxamic acids
Acylsulfonamides
Oxadiazoles and Triazoles
The choice of a suitable bioisostere is highly dependent on the specific biological target and the desired physicochemical properties. The following table summarizes key properties of common carboxylic acid bioisosteres relevant to the design of analogs of this compound.
| Bioisostere | pKa Range | Key Features | Potential Advantages |
| 1H-Tetrazole | 4.5 - 5.0 | Planar, acidic, metabolically stable | Improved metabolic stability, enhanced lipophilicity |
| Acylsulfonamide | Varies | Non-planar, acidic, capable of H-bonding | Can improve membrane permeability |
| 3-Hydroxyisoxazole | 4.0 - 5.0 | Planar, acidic | Mimics the electronic and steric properties of a carboxylate |
| 1,2,4-Oxadiazol-5(4H)-one | ~ 6.5 | Less acidic, potential for H-bonding | May improve oral absorption |
Bioisosteric Replacements for the Cyano Group:
The nitrile group in this compound is a versatile functional group that can participate in hydrogen bonding and polar interactions. In medicinal chemistry, the nitrile group is often considered a bioisostere for a variety of other functionalities. nih.govnih.gov
Common bioisosteric replacements for the cyano group include:
Halogens (F, Cl, Br): The nitrile can mimic the polarization of halides and is often an excellent halogen bioisostere. nih.gov
Trifluoromethyl (CF3) group: This group is a common bioisostere for a chlorine atom and can also be considered in place of a nitrile to modulate electronic properties and metabolic stability.
Acetylenic groups: The linear geometry and electronic properties of an alkyne can sometimes mimic those of a nitrile.
Small heterocyclic rings: In certain contexts, small, nitrogen-containing heterocycles can replicate the polar interactions of a cyano group.
The following table outlines potential bioisosteric replacements for the cyano group and their rationale in analog design.
| Bioisostere | Rationale for Replacement | Impact on Properties |
| Halogens (F, Cl) | Mimics electrostatic potential and size | Can modulate lipophilicity and metabolic stability |
| Trifluoromethyl (CF3) | Strong electron-withdrawing group | Increases lipophilicity and can block metabolic sites |
| Acetylene | Linear geometry and pi-system | Can maintain similar spatial interactions |
| Oxazole/Thiazole | Heterocyclic dipole | Can introduce additional interaction points and modulate solubility |
Analog Design Strategies:
Beyond direct bioisosteric replacement, the design of analogs of this compound can involve modifications to the furan scaffold itself. The furan ring is a versatile platform for the synthesis of diverse derivatives with potential therapeutic applications. Strategies for analog design include:
Substitution on the Furan Ring: Introduction of various substituents at the C2 and C4 positions of the furan ring can be explored to probe the structure-activity relationship (SAR). These substituents can modulate the electronic properties of the ring and provide additional points of interaction with a biological target.
Scaffold Hopping: In some cases, the entire furan ring can be replaced with another five- or six-membered heterocyclic system, such as a thiophene, pyrrole, or pyridine (B92270) ring. This approach, known as scaffold hopping, can lead to the discovery of novel chemical series with improved properties.
The design and synthesis of such analogs, guided by the principles of bioisosterism and structure-activity relationship studies, are crucial for the development of new therapeutic agents based on the this compound scaffold.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 5-Cyanofuran-3-carboxylic acid, and how can reaction yields be optimized?
- Answer : Synthesis typically involves multi-step organic reactions, such as cyanofuran precursor functionalization followed by carboxylation. Key steps include:
Precursor preparation : Use furan derivatives with activated positions for nitrile group introduction (e.g., via nucleophilic substitution or palladium-catalyzed cyanation) .
Carboxylation : Employ carboxylation reagents like CO₂ under high-pressure conditions or Grignard reactions with subsequent oxidation .
- Yield optimization : Monitor reaction parameters (temperature, solvent polarity, catalyst loading) using HPLC or GC-MS. Adjust stoichiometry to minimize side products (e.g., decarboxylation or polymerization) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Answer : Combine spectroscopic and chromatographic techniques:
- Nuclear Magnetic Resonance (NMR) : Confirm functional groups (e.g., cyanide at δ 110-120 ppm in NMR; carboxylic proton absence in NMR) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H] or [M-H]) with <2 ppm error .
- HPLC-PDA : Assess purity (>95%) using reverse-phase columns (C18) with UV detection at 210-260 nm .
Q. What are the critical safety considerations when handling this compound in the lab?
- Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to mitigate inhalation risks, as cyanide-containing compounds may release toxic vapors under heat .
- Waste disposal : Follow institutional guidelines for cyanide waste neutralization (e.g., alkaline chlorination) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported stability data for this compound under varying pH conditions?
- Answer :
Controlled stability assays : Conduct accelerated degradation studies (pH 2-12, 25-60°C) with UV-Vis or LC-MS monitoring to identify degradation products (e.g., decarboxylation or hydrolysis) .
Computational modeling : Use density functional theory (DFT) to predict bond dissociation energies and reactive sites under acidic/basic conditions .
- Example finding : Degradation at pH <3 may involve protonation of the nitrile group, leading to intermediate iminium species .
Q. What strategies are effective for designing bioactivity studies involving this compound derivatives?
- Answer :
- Derivatization : Modify the carboxylic acid group via esterification or amidation to enhance membrane permeability .
- Structure-Activity Relationship (SAR) : Test substituent effects (e.g., electron-withdrawing groups on the furan ring) on enzyme inhibition (e.g., COX-2 or kinases) .
- In silico screening : Use molecular docking (AutoDock Vina) to prioritize derivatives with high binding affinity to target proteins .
Q. How can researchers address discrepancies in spectroscopic data between experimental and computational predictions for this compound?
- Answer :
Benchmark computational methods : Compare DFT (B3LYP/6-311+G(d,p)) and experimental NMR/IR data to validate basis sets .
Solvent effects : Include implicit solvent models (e.g., PCM) in simulations to account for shifts in polar solvents like DMSO or water .
- Case study : Discrepancies in NMR carbonyl signals may arise from incomplete conformational sampling in simulations .
Q. What are the best practices for designing a scalable synthesis protocol for this compound while minimizing environmental impact?
- Answer :
- Green chemistry principles :
- Replace toxic solvents (DMF, THF) with biodegradable alternatives (Cyrene™ or 2-MeTHF) .
- Catalytic methods: Use recyclable catalysts (e.g., immobilized Pd nanoparticles) to reduce heavy metal waste .
- Process optimization : Apply Design of Experiments (DoE) to identify critical parameters (e.g., temperature, reagent ratio) for reproducibility .
Methodological Guidelines
- Data validation : Cross-reference experimental results with authoritative databases (e.g., NIST Chemistry WebBook) for spectral comparisons .
- Ethical reporting : Disclose limitations (e.g., sample size, instrument sensitivity) in publications to ensure transparency .
- Collaborative verification : Share synthetic protocols and spectral data via open-access platforms (e.g., PubChem) to enable peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
